REACTION_CXSMILES
|
[CH:1]1[C:14]2[C:15]3=[C:16]4[C:11](=[CH:12][CH:13]=2)[CH:10]=[CH:9][CH:8]=[C:7]4[CH:6]=[CH:5][C:4]3=[CH:3][CH:2]=1.[C:17](Cl)([CH3:20])([CH3:19])[CH3:18].[Cl-].[Al+3].[Cl-].[Cl-]>ClCCl>[C:17]([C:9]1[CH:10]=[C:11]2[C:16]3=[C:15]4[C:4]([CH:3]=[CH:2][CH:1]=[C:14]4[CH:13]=[CH:12]2)=[CH:5][CH:6]=[C:7]3[CH:8]=1)([CH3:20])([CH3:19])[CH3:18] |f:2.3.4.5|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34
|
Name
|
|
Quantity
|
55.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
70.4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
ice
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
This mixed solution was stirred at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
by stirring at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
After the mixed solution was suction-filtered
|
Type
|
EXTRACTION
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Details
|
the filtrate was extracted twice with 300 ml of dichloromethane
|
Type
|
WASH
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Details
|
The organic layer was washed with 300 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
To the concentrated residue, 300 ml of methanol was added
|
Type
|
STIRRING
|
Details
|
by stirring at 80° C.
|
Type
|
FILTRATION
|
Details
|
further filtration
|
Type
|
ADDITION
|
Details
|
Furthermore, 300 ml of methanol was added
|
Type
|
STIRRING
|
Details
|
by stirring at 80° C.
|
Type
|
FILTRATION
|
Details
|
further filtration
|
Type
|
CUSTOM
|
Details
|
To 59.1 g of the crude product obtained by vacuum
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying among 110.7 g of the crude product, 150 ml of methanol
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred at 85° C. for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
vacuum-dried
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC2=CC=C3C=CC=C4C=CC(=C1)C2=C43
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.3 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 39.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |